4-Acetylpyrrolidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can tune the selectivity of the reaction, allowing for efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Acetylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The versatility of the pyrrolidinone scaffold allows for diverse biological activities, depending on the specific substituents and their spatial orientation .
Comparison with Similar Compounds
4-Acetylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without the acetyl group, which has its own set of biological activities and synthetic applications.
Pyrrolidin-2,5-diones: These compounds have additional functional groups that can further enhance their reactivity and biological properties.
Pyrrolizines: Another class of nitrogen-containing heterocycles with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-acetylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4(8)5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9) |
InChI Key |
HGFMLTBCDITYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)NC1 |
Origin of Product |
United States |
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